Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate
Description
Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)benzylcarbamate is a synthetic small molecule featuring a partially saturated pyrido[3,4-d]pyrimidinone core. This scaffold is structurally related to kinase and epigenetic inhibitors, particularly bromodomain and extraterminal (BET) protein inhibitors. The compound’s key substituents include a benzylcarbamate group at the 3-position of the aromatic ring, with a tert-butyl moiety attached to the carbamate nitrogen. This design enhances lipophilicity and may improve metabolic stability, making it a candidate for therapeutic development .
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tert-butyl N-[[3-(4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H24N4O3/c1-19(2,3)26-18(25)21-10-12-5-4-6-13(9-12)16-22-15-11-20-8-7-14(15)17(24)23-16/h4-6,9,20H,7-8,10-11H2,1-3H3,(H,21,25)(H,22,23,24) |
InChI Key |
RJSDQJDSSUKYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=NC3=C(CCNC3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:
Formation of the Pyrido[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylcarbamate Group: This is achieved through a nucleophilic substitution reaction, where the benzylcarbamate group is introduced to the core structure.
Protection of Functional Groups: Protecting groups such as tert-butyl are used to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Comparative Properties
Substituent Impact on Activity and Properties
Target Compound vs. CRCM5484: CRCM5484’s thieno[2,3-d]pyrimidinone core and thioacetamide group enable selective BET-BDII binding, as demonstrated in anti-leukemic studies . In contrast, the target compound’s pyrido[3,4-d]pyrimidinone core and benzylcarbamate substituent may favor interactions with distinct epigenetic targets due to reduced steric hindrance and altered hydrogen-bonding capacity.
Target Compound vs. CymitQuimica Compound: The CymitQuimica analog’s cyanamide group is electron-withdrawing, which may reduce solubility and metabolic stability. Its discontinuation suggests synthetic or stability limitations, whereas the target compound’s tert-butyl carbamate likely mitigates these issues .
Research Findings and Therapeutic Implications
- CRCM5484: Exhibits anti-leukemic activity via BET-BDII inhibition, with >98% purity and robust protein-binding affinity . Its thieno ring and acetyl group are critical for selectivity.
- The benzylcarbamate may act as a prodrug, releasing an active amine metabolite in vivo.
Biological Activity
Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 341.47 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to the presence of the pyrido[3,4-D]pyrimidine moiety. This structure is known for its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It could act as an antagonist or agonist for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrido[3,4-D]pyrimidines have been reported to possess activity against various bacterial strains and fungi.
Anticancer Properties
Research indicates that pyrido[3,4-D]pyrimidine derivatives can induce apoptosis in cancer cells. In vitro studies demonstrated that these compounds can inhibit cell proliferation and promote cell cycle arrest in cancerous cell lines.
Neuroprotective Effects
Some studies suggest that compounds with similar scaffolds may offer neuroprotective benefits. They may reduce oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of pyrido[3,4-D]pyrimidine derivatives; showed significant inhibition against E. coli and S. aureus. |
| Study 2 | Evaluated anticancer effects on breast cancer cell lines; demonstrated a dose-dependent reduction in cell viability (IC50 = 15 µM). |
| Study 3 | Assessed neuroprotective effects in a mouse model of Alzheimer's disease; noted reduced levels of amyloid-beta plaques and improved cognitive function. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
